3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-METHYLBENZOYL)THIOUREA
CAS No.:
Cat. No.: VC9854149
Molecular Formula: C22H17N3O2S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O2S2 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C22H17N3O2S2/c1-13-5-4-6-14(11-13)20(27)25-22(28)23-15-9-10-18(26)16(12-15)21-24-17-7-2-3-8-19(17)29-21/h2-12,26H,1H3,(H2,23,25,27,28) |
| Standard InChI Key | IVAVQIDQJQHEGD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-methylbenzamide, reflects its intricate structure. Key components include:
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Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms, known for its electron-deficient properties and role in intercalation with biological targets.
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4-Hydroxyphenyl group: A phenolic moiety capable of hydrogen bonding and redox activity.
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3-Methylbenzoyl thiourea: A thiourea derivative substituted with a methyl group at the meta position of the benzoyl ring, influencing steric and electronic effects .
The molecular formula is C₂₂H₁₇N₃O₂S₂, with a molecular weight of 419.5 g/mol. Its planar benzothiazole and thiourea groups suggest potential for π-π stacking and hydrogen-bonding interactions, critical for ligand-receptor binding .
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(3-methylbenzoyl)thiourea follows a multi-step protocol common to acylthioureas :
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Formation of the benzothiazole intermediate:
Condensation of 2-aminothiophenol with a carbonyl source yields the benzothiazole core. For this compound, 3-(1,3-benzothiazol-2-yl)-4-hydroxyaniline serves as the primary intermediate. -
Thiourea formation:
Reaction of the aniline derivative with 3-methylbenzoyl isothiocyanate under basic conditions (e.g., K₂CO₃ in acetone) produces the target thiourea.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea linkage . Microwave-assisted synthesis has been reported for analogous compounds to enhance yield and reduce reaction time .
Table 1: Comparative Synthesis Methods for Acylthioureas
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional | K₂CO₃, acetone, reflux | 65–75 | |
| Microwave-assisted | 100°C, 15 min | 85–90 | |
| Solid-phase | Hydrazine hydrate, RT | 70–80 |
Structural and Conformational Analysis
Crystallographic and Spectroscopic Data
While no direct crystal structure of this compound is available, X-ray studies of analogous 1-(acyl)-3-substituted thioureas reveal:
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Planar thiourea core: The −C(O)NHC(S)N− moiety adopts a planar configuration stabilized by intramolecular N−H···O=C hydrogen bonds .
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Thione-thiol tautomerism: The thione form (C=S) is predominant, with no evidence of thiol (S−H) tautomers in solid-state structures .
Spectroscopic Signatures:
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IR spectroscopy:
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¹H NMR:
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N−H protons resonate at δ 10.2–11.5 ppm (broad singlet).
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Aromatic protons appear as multiplet signals between δ 6.8–8.3 ppm.
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Agricultural Applications
Thiourea derivatives are explored as eco-friendly agrochemicals due to their low mammalian toxicity and biodegradability . Potential uses for this compound include:
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